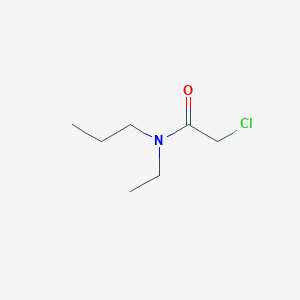

2-Chloro-n-ethyl-n-propylacetamide

Description

BenchChem offers high-quality 2-Chloro-n-ethyl-n-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-n-ethyl-n-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethyl-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-3-5-9(4-2)7(10)6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCUBRKBUVRFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537624 | |

| Record name | 2-Chloro-N-ethyl-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87814-96-8 | |

| Record name | 2-Chloro-N-ethyl-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-ethyl-N-propylacetamide: Chemical Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary

In the realm of modern organic synthesis and drug development, functionalized acetamides serve as indispensable building blocks. 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8)[1] is a highly versatile tertiary chloroacetamide. Characterized by a stable amide linkage and a highly reactive electrophilic alpha-carbon, this compound is primarily utilized as an advanced alkylating agent. As a Senior Application Scientist, I have observed its critical utility in synthesizing complex active pharmaceutical ingredients (APIs), including serotonin receptor modulators[2] and short-acting sedative-hypnotics[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols.

Physicochemical Profiling

Understanding the baseline properties of 2-Chloro-N-ethyl-N-propylacetamide is essential for optimizing reaction conditions, particularly concerning solvent selection, thermodynamic control, and purification strategies.

| Property | Value |

| Chemical Name | 2-Chloro-N-ethyl-N-propylacetamide |

| CAS Registry Number | 87814-96-8 |

| Molecular Formula | C7H14ClNO |

| Molecular Weight | 163.65 g/mol [1] |

| SMILES String | CCCN(CC)C(=O)CCl[3] |

| Structural Class | Tertiary alpha-chloroamide |

| Typical Purity | ≥ 95% (HPLC/GC)[1] |

Mechanistic Insights: The Reactivity Profile

The synthetic value of 2-Chloro-N-ethyl-N-propylacetamide stems from its dual-functional nature:

-

Enhanced Electrophilicity: The alpha-carbon is bonded to a chlorine atom and is adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl significantly lowers the energy of the C-Cl σ∗ antibonding orbital. This stereoelectronic effect accelerates bimolecular nucleophilic substitution ( SN2 ) reactions, making it an excellent substrate for amines, phenols, and thiols.

-

Tertiary Amide Stability: Unlike primary or secondary chloroacetamides, the N-ethyl-N-propyl substitution eliminates the presence of an acidic N-H proton. This is a critical design feature; it prevents unwanted N-deprotonation, self-condensation, or competitive N-alkylation under strongly basic conditions, ensuring high chemoselectivity during complex API synthesis.

Pharmaceutical Applications & Case Studies

The specific steric bulk (ethyl and propyl groups) and reactivity of this compound have been leveraged in several high-profile drug development pathways:

-

Serotonin 5-HT2C Receptor Modulators: In the development of benzoselenophene and benzothiophene analogs targeting the 5-HT2C receptor, 2-Chloro-N-ethyl-N-propylacetamide is reacted with 2-amino-3-pyridinecarboxylic acid derivatives[2]. This SN2 alkylation forms a critical phosphorane intermediate, which is subsequently cyclized to yield N-ethyl-N-propylaminoethylselenopheno[2,3-b]pyridine target compounds[4]. These modulators are vital for treating psychological disorders without inducing hallucinogenic off-target effects[4].

-

Sedative-Hypnotics: The compound is also utilized as a key intermediate in the synthesis of short-acting sedative-hypnotics for anesthesia[3]. The N-ethyl-N-propyl moiety imparts precise lipophilicity, which is essential for rapid blood-brain barrier (BBB) penetration and subsequent rapid onset of action, a hallmark requirement for modern anesthetics[3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for laboratory-scale synthesis.

Protocol A: De Novo Synthesis of 2-Chloro-N-ethyl-N-propylacetamide

Objective: Synthesize the title compound via nucleophilic acyl substitution. Causality Focus: Controlling the highly exothermic reaction between an acyl chloride and a secondary amine to prevent degradation.

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve N-ethyl-N-propylamine (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration. Reasoning: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine. DCM provides excellent solubility and a low boiling point for easy downstream removal.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Reasoning: Chloroacetyl chloride is highly reactive; low temperatures suppress the formation of ketene side-products and control the exotherm.

-

Addition: Add Chloroacetyl chloride (1.05 eq) dropwise over 30 minutes via an addition funnel.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the amine spot (ninhydrin active) disappears and a new UV-active spot emerges.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Protocol B: SN2 Alkylation Workflow for API Intermediates

Objective: Utilize 2-Chloro-N-ethyl-N-propylacetamide to alkylate a heterocyclic amine (e.g., 2-amino-3-pyridinecarboxylic acid derivative)[4].

-

Preparation: Dissolve the heterocyclic amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Reasoning: DMF is a polar aprotic solvent that optimally solvates the nucleophile and the transition state, accelerating the SN2 pathway.

-

Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Reasoning: K2CO3 is a mild base that deprotonates the amine to enhance its nucleophilicity without hydrolyzing the amide bond of the electrophile.

-

Electrophile Addition: Add 2-Chloro-N-ethyl-N-propylacetamide (1.1 eq) to the suspension.

-

Heating: Heat the reaction mixture to 60°C for 4-6 hours. Reasoning: The steric hindrance of the tertiary amide and the heterocyclic amine requires thermal energy to overcome the activation barrier of the SN2 transition state.

-

Validation Check: LC-MS analysis should indicate the mass of the desired alkylated product and the complete consumption of the starting materials.

-

Workup: Cool to room temperature, dilute with ice water to precipitate the product, and filter. If the product is highly soluble, perform a standard liquid-liquid extraction with Ethyl Acetate.

Visualizations

Synthesis workflow of 2-Chloro-N-ethyl-N-propylacetamide via nucleophilic acyl substitution.

SN2 alkylation mechanism utilizing 2-Chloro-N-ethyl-N-propylacetamide in drug development.

Sources

- 1. CAS:87814-96-8, 2-Chloro-N-ethyl-N-propylacetamide-毕得医药 [bidepharm.com]

- 2. US11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor - Google Patents [patents.google.com]

- 3. CN1257152C - ç¨äºéº»éåééççæééå¬ç å - Google Patents [patents.google.com]

- 4. US11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor - Google Patents [patents.google.com]

2-Chloro-n-ethyl-n-propylacetamide molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-N-ethyl-N-propylacetamide

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-N-ethyl-N-propylacetamide, a key chemical intermediate with significant potential in synthetic chemistry and drug development. The document delineates its molecular structure, supported by a discussion of expected spectroscopic characteristics for structural confirmation. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, emphasizing the causality behind each procedural step. The guide further explores the compound's core reactivity as an alkylating agent, a characteristic that underpins its utility as a versatile building block for more complex molecules, including potential therapeutic agents. We discuss its applications, drawing parallels with structurally related chloroacetamides investigated for biological activity, and provide robust analytical methodologies for its characterization and quality control. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Introduction to 2-Chloro-N-ethyl-N-propylacetamide

2-Chloro-N-ethyl-N-propylacetamide belongs to the class of α-haloacetamides, a group of compounds recognized for their utility as reactive intermediates in organic synthesis.[1] The presence of a chlorine atom on the carbon adjacent to the carbonyl group renders the molecule susceptible to nucleophilic attack, making it an excellent precursor for the construction of a wide array of organic structures, including various heterocyclic systems.[1] Its N,N-disubstituted amide functionality provides specific steric and electronic properties that can be crucial for tailoring the pharmacokinetic and pharmacodynamic profiles of derivative molecules in drug discovery contexts, such as in the development of local anesthetic analogs and other bioactive agents.[2][3]

Chemical and Physical Properties

The fundamental properties of 2-Chloro-N-ethyl-N-propylacetamide are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | [4] |

| Molecular Weight | 163.64 g/mol | [4] |

| IUPAC Name | 2-chloro-N-ethyl-N-propylacetamide | [4] |

| SMILES | CCCN(CC)C(=O)CCl | [4] |

| InChI Key | QYCUBRKBUVRFKJ-UHFFFAOYSA-N | [4] |

Molecular Structure and Elucidation

The molecular architecture of 2-Chloro-N-ethyl-N-propylacetamide consists of a central acetamide core. The nitrogen atom is tertiary, substituted with both an ethyl (-CH₂CH₃) and a propyl (-CH₂CH₂CH₃) group. The α-carbon of the acetyl group bears a chlorine atom, which is the primary site of chemical reactivity.

Spectroscopic Characterization

Structural confirmation is paramount and is typically achieved through a combination of spectroscopic techniques. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the ethyl and propyl groups. The two protons on the chlorinated α-carbon (Cl-CH₂ -C=O) would appear as a sharp singlet, typically downfield due to the electron-withdrawing effects of both the chlorine atom and the carbonyl group. The methylene protons of the ethyl and propyl groups adjacent to the nitrogen will also be shifted downfield and will exhibit splitting patterns (quartet and triplet, respectively) from coupling with their neighboring methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (~165-170 ppm). The chlorinated α-carbon (Cl-C H₂-) would also be distinct, alongside the four unique carbons of the N-ethyl and N-propyl groups.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive indicator of the compound's identity.

Synthesis and Chemical Reactivity

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry.[6] The most direct and common method involves the chloroacetylation of the corresponding amine.[1]

Synthetic Pathway: Nucleophilic Acyl Substitution

This synthesis is a classic example of nucleophilic acyl substitution, where the secondary amine (N-ethyl-N-propylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

-

1. Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-N-propylamine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM). Add an organic base, typically triethylamine (1.1 equivalents), to act as a proton scavenger for the HCl generated during the reaction.[7]

-

2. Cooling: Cool the reaction mixture to 0 °C in an ice bath. This step is critical to control the exothermicity of the reaction, as chloroacetyl chloride is highly reactive.

-

3. Reagent Addition: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintaining a slow addition rate prevents a rapid temperature increase and minimizes the formation of side products.

-

4. Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

5. Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.

-

6. Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

7. Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity 2-Chloro-N-ethyl-N-propylacetamide.

Core Reactivity: The Alkylating Nature

The chemical reactivity of 2-Chloro-N-ethyl-N-propylacetamide is dominated by the electrophilic nature of the α-carbon. The chlorine atom is an effective leaving group, facilitating nucleophilic substitution (Sₙ2) reactions. This property makes the compound a potent alkylating agent, capable of covalently modifying a wide range of nucleophiles.[1]

Applications in Research and Development

The utility of this chloroacetamide intermediate is broad, spanning from the synthesis of commodity chemicals to the development of highly specialized pharmaceutical agents.

Role as a Versatile Synthetic Intermediate

The ability to easily displace the chlorine atom allows for the introduction of various functional groups. This is frequently exploited in the synthesis of:

-

Pharmaceutical Scaffolds: It serves as a precursor for molecules analogous to lidocaine, a common local anesthetic.[2] The reaction of the chloroacetamide with a secondary amine introduces the dialkylamino group characteristic of this class of drugs.

-

Heterocyclic Compounds: It is a building block for creating diverse heterocyclic systems like imidazoles and thiazolidinones, which are common motifs in medicinally active compounds.[1]

-

Bioactive Molecules: The chloroacetamide "warhead" has been incorporated into small molecules designed to act as covalent inhibitors.[8]

Potential Biological Activity: Chloroacetamides as Covalent Modulators

Recent research has highlighted the potential of substituted chloroacetamides as inhibitors of cancer stem cells (CSCs).[8] CSCs are a subpopulation of tumor cells implicated in chemoresistance and relapse. The proposed mechanism of action involves the chloroacetamide moiety acting as an electrophile that covalently binds to nucleophilic residues, such as cysteine, on target proteins within the CSCs, leading to their inactivation. This covalent modification can result in irreversible inhibition, offering a potent therapeutic strategy.

Analytical Methodologies

Accurate analytical methods are essential for confirming purity, monitoring reaction progress, and ensuring the quality of the final compound. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Chromatographic Analysis

A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of 2-Chloro-N-ethyl-N-propylacetamide.[9]

-

1. Instrumentation: A standard HPLC system equipped with a UV detector.

-

2. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

3. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.[9] For mass spectrometry compatibility, a volatile acid like formic acid can be used as a modifier instead of phosphoric acid.[9]

-

Example Isocratic Condition: Acetonitrile:Water (60:40 v/v).

-

-

4. Flow Rate: 1.0 mL/min.

-

5. Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., 210 nm).

-

6. Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a known concentration (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.

-

7. Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Safety and Handling

Like many alkylating agents, 2-Chloro-N-ethyl-N-propylacetamide and its structural analogs require careful handling to minimize exposure.

-

Hazard Identification: Structurally similar chloroacetamides are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[10] They can also cause skin and eye irritation.[11]

-

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Conclusion

2-Chloro-N-ethyl-N-propylacetamide is a valuable and versatile molecule whose utility is rooted in its straightforward synthesis and the predictable reactivity of its α-chloro group. Its role as a key intermediate allows for the efficient construction of diverse molecular frameworks relevant to the pharmaceutical and chemical industries. Furthermore, the emerging biological activities of the chloroacetamide class highlight its potential as a pharmacophore for developing novel covalent therapeutics. A thorough understanding of its structure, synthesis, reactivity, and handling, as detailed in this guide, is essential for scientists aiming to effectively and safely utilize this compound in their research and development endeavors.

References

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Available at: [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Available at: [Link]

-

Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. (2023). Kobe University. Available at: [Link]

-

Formation of N-substituted trichloroacetamides from amines and hexachloroacetone. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (n.d.). ResearchGate. Available at: [Link]

-

Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. Available at: [Link]

-

2-Chloro-N-ethylpropionamide. (n.d.). PubChem. Available at: [Link]

-

2-Chloro-N-ethylacetamide. (2018). SIELC Technologies. Available at: [Link]

-

Chloroacetamide, N-ethyl-N-propyl-. (n.d.). Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). (n.d.). Cheméo. Available at: [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Heterocyclic Systems with Potential Anti-COVID-19 and Anticancer Activities. (n.d.). PMC. Available at: [Link]

-

2-Chloro-N-ethylacetamide. (n.d.). NIST WebBook. Available at: [Link]

-

2-Chloro-N-[1-(3-chlorophenyl)ethyl]acetamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. Available at: [Link]

-

Acetamide, 2-chloro-N,N-di-2-propen-1-yl-. (n.d.). EPA. Available at: [Link]

-

HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2016). ResearchGate. Available at: [Link]

-

Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic. (n.d.). Semantic Scholar. Available at: [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroacetamide, N-ethyl-N-propyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N-ethylacetamide | SIELC Technologies [sielc.com]

- 10. aksci.com [aksci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aaronchem.com [aaronchem.com]

Technical Whitepaper: 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) in Advanced Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal alkylating building blocks for central nervous system (CNS) drug design. 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) is a highly specialized, bifunctional electrophile. It serves as a critical intermediate in the synthesis of complex neuro-active therapeutics, including serotonin (5-HT) receptor modulators and short-acting sedative-hypnotics[1][2]. This whitepaper dissects the physicochemical properties, mechanistic utility, and field-proven synthetic protocols for this compound, providing researchers with a self-validating framework for its application.

Physicochemical Profiling & Structural Causality

The utility of 2-Chloro-N-ethyl-N-propylacetamide stems from its structural dichotomy: a highly reactive α -chloroamide electrophilic center coupled with a lipophilic, sterically tuned N-ethyl-N-propyl tail[3].

-

The Electrophilic Core: The α -chlorine is adjacent to a carbonyl group, which significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy. This makes the α -carbon highly susceptible to nucleophilic attack ( SN2 ), allowing for efficient alkylation of amines, thiols, and phenols.

-

The Lipophilic Tail: The asymmetric N-ethyl and N-propyl substitutions are not arbitrary. In CNS drug design, breaking molecular symmetry often improves solubility and prevents crystal lattice over-packing, thereby enhancing bioavailability. Furthermore, this specific aliphatic bulk precisely modulates the LogP (octanol-water partition coefficient), a critical parameter for crossing the blood-brain barrier (BBB)[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Experimental Significance |

| CAS Number | 87814-96-8 | Unique identifier for regulatory compliance and procurement[3]. |

| Molecular Formula | C7H14ClNO | Defines the stoichiometric mass for calculating reaction equivalents[3]. |

| Molecular Weight | 163.65 g/mol | Low MW ensures minimal bulk addition during late-stage derivatization[4]. |

| Structure (SMILES) | CCCN(CC)C(=O)CCl | Terminal chlorine acts as the primary leaving group for SN2 [2]. |

| Purity Standard | ≥ 95% (GC/HPLC) | Prevents cross-reactivity and side-product formation in sensitive assays[4]. |

Mechanistic Role in Drug Development

3.1. Synthesis of Serotonin Receptor Modulators

In the development of psychiatric therapeutics, 2-Chloro-N-ethyl-N-propylacetamide is utilized as a precision alkylating agent to construct phosphorane intermediates. For instance, it is reacted with 2-amino-3-pyridinecarboxylic acid to yield N-ethyl-N-propylaminoethylselenopheno[2,3-b]pyridine target compounds[1]. These compounds act as potent modulators (agonists or antagonists) of the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are critical targets for treating depression, anxiety, and schizophrenia[1].

3.2. Short-Acting Sedative-Hypnotics

The compound is also a pivotal building block in the synthesis of short-acting anesthetics and sedatives. By appending the N-ethyl-N-propylacetamide moiety to a pharmacophore, medicinal chemists can design drugs that undergo rapid enzymatic hydrolysis in plasma (often via esterases or amidases), ensuring a rapid offset of the sedative effect—a highly desirable trait in modern anesthesiology[2].

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an in-process control (IPC) to verify the chemical transformation before proceeding.

Protocol: SN2 Alkylation for 5-HT Modulator Intermediates

This protocol details the alkylation of a primary/secondary amine using 2-Chloro-N-ethyl-N-propylacetamide, enhanced by Finkelstein catalysis.

Reagents:

-

Nucleophile (e.g., 2-amino-3-pyridinecarboxylic acid derivative): 1.0 eq[1]

-

2-Chloro-N-ethyl-N-propylacetamide: 1.2 eq[1]

-

Potassium Carbonate ( K2CO3 ): 2.5 eq

-

Potassium Iodide (KI): 0.1 eq (Catalyst)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Suspend the nucleophile and K2CO3 in anhydrous DMF at room temperature under an inert nitrogen atmosphere.

-

Causality: K2CO3 acts as a heterogeneous base to deprotonate the amine, increasing its nucleophilicity without hydrolyzing the chloroamide. Nitrogen prevents oxidative degradation of sensitive amines.

-

-

Catalyst Addition: Add 0.1 eq of KI to the suspension.

-

Causality: KI initiates an in-situ Finkelstein reaction, converting the α -chloroamide to an α -iodoamide. Iodine is a vastly superior leaving group compared to chlorine, accelerating the SN2 reaction and minimizing thermal degradation.

-

-

Electrophile Addition: Dropwise add 2-Chloro-N-ethyl-N-propylacetamide (1.2 eq) over 15 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes, reducing the risk of di-alkylation.

-

-

Heating & IPC (Self-Validation): Heat the reaction to 60°C. Monitor via LC-MS or TLC every 2 hours.

-

Validation: The reaction is deemed complete when the starting material peak disappears on the LC-MS chromatogram, replaced by a higher molecular weight product mass ( [M+H]+ ).

-

-

Quenching & Workup: Cool to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF.

-

Causality: Extensive brine washing is critical; residual DMF will severely complicate downstream crystallization or column chromatography.

-

Mechanistic workflow of Finkelstein-catalyzed SN2 alkylation using 2-Chloro-N-ethyl-N-propylacetamide.

Analytical Validation

To guarantee structural integrity, the synthesized or procured 2-Chloro-N-ethyl-N-propylacetamide must be validated prior to use[4]:

-

1 H-NMR (CDCl 3 , 400 MHz): Look for the diagnostic singlet of the α -chloro protons around δ 4.0 - 4.2 ppm. The ethyl and propyl groups will present as complex multiplets due to the restricted rotation around the amide C-N bond, which creates distinct rotamers.

-

GC-MS: A single sharp peak in the gas chromatogram with a molecular ion peak at m/z 163 (and an M+2 isotope peak at m/z 165 with roughly 3:1 intensity, confirming the presence of exactly one chlorine atom).

Safety, Handling, and Storage

As an α -haloacetamide, this compound is a potent alkylating agent and a suspected skin sensitizer and irritant.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the chloroamide[3].

-

Handling: Must be handled inside a certified chemical fume hood using nitrile gloves. In the event of a spill, neutralize with a mild nucleophile (e.g., dilute sodium thiosulfate or ammonia solution) before cleanup.

References

-

Title: US11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor. Source: Google Patents. URL: 1

-

Title: CN1257152C - 用于麻醉和镇静的短效镇静催眠剂 (Short-acting sedative-hypnotics for anesthesia and sedation). Source: Google Patents. URL: 5

-

Title: 2-chloro-N-ethyl-N-propylacetamide | 87814-96-8. Source: MilliporeSigma. URL: 3

-

Title: CAS:87814-96-8, 2-Chloro-N-ethyl-N-propylacetamide. Source: Bidepharm. URL: 4

Sources

- 1. US11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor - Google Patents [patents.google.com]

- 2. CN1257152C - ç¨äºéº»éåééççæééå¬ç å - Google Patents [patents.google.com]

- 3. 2-chloro-N-ethyl-N-propylacetamide | 87814-96-8 [sigmaaldrich.com]

- 4. CAS:87814-96-8, 2-Chloro-N-ethyl-N-propylacetamide-毕得医药 [bidepharm.com]

- 5. CN1257152C - ç¨äºéº»éåééççæééå¬ç å - Google Patents [patents.google.com]

The Mechanistic Landscape of 2-Chloro-N-ethyl-N-propylacetamide: Covalent Targeting, Biochemical Pathways, and Applications

Executive Summary

As covalent pharmacology and precision agrochemistry evolve, the role of electrophilic warheads has become central to target engagement strategies. 2-Chloro-N-ethyl-N-propylacetamide (CNEPA) is a highly reactive aliphatic alpha-chloroacetamide. While structurally simpler than bulky aromatic herbicides like metolachlor, CNEPA shares the exact same fundamental mechanism of action: it acts as a potent alkylating agent that irreversibly modifies nucleophilic residues.

This whitepaper provides an in-depth technical analysis of CNEPA’s mechanism of action, detailing its chemical reactivity, its deployment as a "scout fragment" in Fragment-Based Drug Discovery (FBDD), its role in inhibiting plant lipid biosynthesis, and the self-validating experimental protocols required to study its interactions.

Core Chemical Mechanism: The Alpha-Chloroacetamide Warhead

The biological activity of CNEPA is entirely driven by its alpha-chloroacetamide moiety. Unlike reversible inhibitors that rely on non-covalent interactions (hydrogen bonding, van der Waals forces), CNEPA forms an irreversible covalent thioether bond with its target[1].

The SN2 Alkylation Dynamics

CNEPA reacts via a classic bimolecular nucleophilic substitution (SN2) mechanism. The alpha-carbon, situated between the electron-withdrawing carbonyl group and the electronegative chlorine atom, is highly electrophilic. When introduced to a biological system, it specifically targets the thiolate anion (S⁻) of cysteine residues[2].

Causality Insight: Why does CNEPA selectively target cysteine over serine or lysine? At a physiological pH of 7.4, the hydroxyl group of serine (pKa ~13) and the primary amine of lysine (pKa ~10.5) remain protonated and poorly nucleophilic. The sulfhydryl group of free cysteine has a pKa of ~8.3. However, within the active sites of specific enzymes, adjacent basic residues (e.g., histidine) or positive alpha-helix dipoles can depress the cysteine pKa to 5.5–7.0[2]. This microenvironment shift ensures the cysteine exists as a highly reactive thiolate anion, perfectly primed to attack the alpha-carbon of CNEPA and displace the chloride leaving group.

Logical flow of the SN2 covalent alkylation mechanism between CNEPA and a target cysteine.

Application in Targeted Covalent Inhibitors (TCIs) & FBDD

In pharmaceutical development, aliphatic chloroacetamides like CNEPA are frequently utilized as "scout fragments" in Activity-Based Protein Profiling (ABPP)[3]. Because the N-ethyl-N-propyl substitution is relatively small and flexible, CNEPA can penetrate deep, cryptic pockets in historically "undruggable" targets (such as MurA or Pin1)[4],[5].

Protocol 1: Proteome-Wide IsoTOP-ABPP Workflow

To map the specific cysteines engaged by CNEPA, researchers employ Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP)[6].

Step 1: Proteome Extraction and Preparation

-

Action: Lyse cells in a mildly alkaline buffer (pH 7.5–8.0).

-

Causality Insight: The buffer must strictly exclude potent nucleophilic reducing agents like Dithiothreitol (DTT) or Beta-Mercaptoethanol (BME). While reducing agents prevent disulfide bond formation, their free thiols act as competitive scavengers, prematurely neutralizing the CNEPA warhead before it can engage the target proteome.

Step 2: CNEPA Incubation & Probe Labeling

-

Action: Incubate the proteome with CNEPA (10–50 µM) for 1 hour. Subsequently, add a universal alkyne-tagged iodoacetamide (IA-alkyne) probe to label all remaining unreacted cysteines.

Step 3: Click Chemistry & Enrichment

-

Action: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins. Enrich via streptavidin beads.

Step 4: LC-MS/MS Acquisition

-

Self-Validating System: This protocol is inherently self-validating through competitive displacement. If CNEPA successfully binds a specific cysteine in Step 2, that site cannot be labeled by the IA-alkyne in Step 3. Therefore, a decrease in the LC-MS signal for a specific peptide compared to a DMSO control definitively proves that CNEPA covalently occupied that exact residue[3].

Step-by-step IsoTOP-ABPP experimental workflow for mapping CNEPA-reactive cysteines.

Agrochemical Mechanism: VLCFA Elongase Inhibition

Beyond drug discovery, the primary biological application of the chloroacetamide class is herbicidal[7]. CNEPA acts as a pre-emergence inhibitor of Very-Long-Chain Fatty Acid (VLCFA) synthesis[8].

Target Engagement in Plants

The specific targets of chloroacetamides are the FAE1-like condensing enzymes (VLCFA synthases) located in the endoplasmic reticulum[8]. These enzymes are responsible for elongating C18 fatty acids into C20–C24 fatty acids, which are critical components of plant cell membranes and epicuticular waxes.

The active site of VLCFA synthase relies on a conserved cysteinyl sulfur to perform a nucleophilic attack on the natural substrate, fatty acyl-CoA. CNEPA acts as a mechanism-based suicide inhibitor; the enzyme's cysteine attacks the alpha-carbon of CNEPA instead, permanently disabling the elongase complex. This leads to an accumulation of short-chain precursors, catastrophic cell membrane disruption, and the ultimate death of the emerging seedling.

Signaling and metabolic disruption pathway of VLCFA elongase inhibition by CNEPA.

Metabolic Detoxification Pathways

The selectivity of chloroacetamides—whether determining crop tolerance in agriculture or off-target toxicity in mammalian cells—is dictated by metabolic clearance. Both plant and mammalian systems utilize 7 to detoxify CNEPA[7]. GST catalyzes the conjugation of the nucleophilic thiol of reduced glutathione (GSH) directly to the alpha-carbon of CNEPA. This neutralizes the electrophilic warhead, converting it into a highly water-soluble conjugate that is rapidly excreted or sequestered into the vacuole.

Quantitative Data: Warhead Reactivity Comparison

To contextualize CNEPA's reactivity, it is critical to compare the alpha-chloroacetamide warhead against other common electrophiles used in targeted covalent inhibitors[6].

| Warhead Type | Intrinsic Reactivity (Thiol Half-Life) | Target Residue Specificity | Reversibility | Primary Application Context |

| Alpha-Chloroacetamide (CNEPA) | High (< 10 mins) | Cysteine (High), Histidine (Low) | Irreversible | FBDD Scout Fragments, Agrochemicals |

| Acrylamide | Moderate (1-4 hours) | Cysteine | Irreversible | FDA-Approved Kinase Inhibitors (e.g., Ibrutinib) |

| Vinyl Sulfonamide | Moderate to High | Cysteine, Lysine | Irreversible | Ras (G12C) Inhibitors |

| Cyanoacrylamide | Low to Moderate | Cysteine | Reversible Covalent | Dynamic Kinetic Profiling |

Experimental Validation: Intact Protein LC-MS Protocol

When validating CNEPA as a covalent modifier for a purified recombinant protein, Intact Mass Spectrometry is the gold standard.

Step 1: Protein Desalting

-

Action: Buffer exchange the target protein into 50 mM HEPES (pH 7.4) using a spin column to remove any primary amines (Tris) or thiols (DTT/BME) from the storage buffer.

Step 2: Differential Incubation

-

Action: Prepare three distinct reaction vials:

-

Apo Control: Protein + DMSO.

-

Test Sample: Protein + 10x molar excess CNEPA.

-

Negative Control: Protein pre-incubated with 50x molar excess Iodoacetamide (IAA) for 30 mins, followed by 10x CNEPA.

-

Step 3: LC-TOF-MS Acquisition & Deconvolution

-

Action: Inject samples into a LC-Time-of-Flight (TOF) Mass Spectrometer. Deconvolute the raw multiply-charged spectra to intact mass using MaxEnt1 or similar algorithms.

-

Self-Validating System: The Test Sample must show a mass shift of exactly +127.07 Da (the mass of the N-ethyl-N-propylacetamide adduct minus the displaced chloride ion). Crucially, the Negative Control validates specificity: if the IAA-blocked protein (which has all free cysteines capped) still shows a +127.07 Da shift upon CNEPA addition, it proves CNEPA is non-specifically alkylating off-target residues (like lysine or histidine). If no CNEPA shift occurs in the negative control, the binding is confirmed as strictly cysteine-specific.

References

-

Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Source: Cambridge Core. URL: 7

-

Title: Mode of Action for Chloroacetamides and Functionally Related Compounds. Source: ResearchGate. URL: 8

-

Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: PMC / NIH. URL: 1

-

Title: Chloroacetamide – Knowledge and References. Source: Taylor & Francis. URL: 2

-

Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Source: ResearchGate. URL: 4

-

Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Source: PMC / NIH. URL: 5

-

Title: The proteome-wide potential for reversible covalency at cysteine. Source: PMC / NIH. URL: 3

-

Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Source: JACS Au - ACS Publications. URL: 6

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

solubility of 2-Chloro-n-ethyl-n-propylacetamide in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-n-ethyl-n-propylacetamide in Organic Solvents

Introduction

2-Chloro-n-ethyl-n-propylacetamide is a substituted amide of significant interest within synthetic organic chemistry and pharmaceutical development. As with any chemical entity destined for use in these fields, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that dictates the efficiency of reaction kinetics, dictates strategies for purification such as crystallization, and governs the feasibility of formulation development.[1] An accurate solubility profile enables chemists and engineers to optimize process conditions, leading to enhanced yields, higher purity, and more efficient and scalable synthetic routes.

Publicly accessible, quantitative solubility data for 2-Chloro-n-ethyl-n-propylacetamide is notably scarce. Therefore, this technical guide serves a dual purpose. First, it provides a robust theoretical framework for predicting the solubility behavior of the molecule based on its structural characteristics and the fundamental principles of solute-solvent interactions. Second, it delivers detailed, field-proven experimental protocols to empower researchers to generate precise and reliable quantitative solubility data in a range of common organic solvents. The methodologies described herein are based on established and validated principles for analogous chemical compounds.

Molecular Analysis and Predicted Solubility Profile

The solubility characteristics of a compound are intrinsically linked to its molecular structure. By dissecting the structure of 2-Chloro-n-ethyl-n-propylacetamide, we can make informed predictions about its behavior in various solvent systems.

Molecular Structure: C₇H₁₄ClNO Molecular Weight: 163.64 g/mol

The key functional groups and structural features are:

-

Tertiary Amide Group (-C(O)N-): This group is polar due to the electronegativity difference between the oxygen, carbon, and nitrogen atoms, creating a significant dipole moment. The carbonyl oxygen is a hydrogen bond acceptor. Crucially, as a tertiary amide, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor.

-

α-Chloro Group (-CH₂Cl): The C-Cl bond is polar, contributing to the overall polarity of the molecule.

-

N-Ethyl and N-Propyl Chains: These alkyl groups are nonpolar and lipophilic. Their presence increases the molecule's hydrocarbon character, which will favor solubility in less polar solvents.

Predicted Solubility: The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] 2-Chloro-n-ethyl-n-propylacetamide presents a mixed character. The polar amide and chloro groups suggest solubility in polar solvents, while the ethyl and propyl chains favor nonpolar solvents. The combined effect suggests the molecule is moderately polar.

Therefore, it is predicted to be:

-

Poorly soluble in water: The nonpolar alkyl chains (five carbons in total attached to the nitrogen) will likely dominate over the polar amide group, limiting aqueous solubility.[3]

-

Soluble in a range of polar aprotic solvents: Solvents like acetone, ethyl acetate, acetonitrile, and dichloromethane should effectively solvate the molecule through dipole-dipole interactions.

-

Moderately soluble in polar protic solvents: Alcohols like ethanol and methanol can act as hydrogen bond donors to the amide's carbonyl oxygen, but the overall interaction is weaker than in solvents that rely solely on dipole interactions.

-

Sparingly to moderately soluble in nonpolar solvents: Solvents like toluene and hexane may be effective, particularly as temperature increases, but are less ideal than moderately polar options.

Theoretical Framework: Factors Governing Solubility

A deeper understanding of the forces at play is essential for rational solvent selection and data interpretation.

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.[3] For 2-Chloro-n-ethyl-n-propylacetamide, the primary interactions will be dipole-dipole forces between its polar groups and polar solvent molecules, and London dispersion forces involving the alkyl chains.

-

Solvent Polarity: The dielectric constant of a solvent is a good measure of its polarity. Solvents with a dielectric constant that more closely matches the polarity of the solute are generally more effective.

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Consequently, solubility generally increases with temperature, a principle that is fundamental to purification by recrystallization.[1]

-

Crystal Lattice Energy: The stability of the solid-state crystal lattice, which is determined by intermolecular forces in the solid, must be overcome for the solute to dissolve. A more stable crystal will require more energy for dissolution, resulting in lower solubility.[1]

Experimental Determination of Solubility

To move from prediction to quantitative data, rigorous experimental protocols are required.

Protocol 1: Qualitative Solubility Classification

This initial screening provides a rapid assessment of the compound's behavior in different solvent classes and informs the selection of solvents for quantitative analysis. The procedure involves observing the miscibility of a small amount of solute in a defined volume of solvent.[4]

Methodology:

-

Preparation: Label a series of small, dry test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Acetone, Toluene, Hexane).

-

Addition of Solute: Add approximately 20-30 mg of 2-Chloro-n-ethyl-n-propylacetamide to each test tube.

-

Solvent Addition: Add the test solvent dropwise, up to 1 mL, agitating vigorously after each addition.[2]

-

Observation: Observe whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

-

Acid/Base Test: For aqueous insolubility, observe if the compound dissolves in 5% NaOH or 5% HCl, which would indicate the presence of strongly acidic or basic functional groups, respectively.[4]

Caption: Workflow for qualitative solubility classification.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves generating a saturated solution at a constant temperature and then measuring the concentration of the solute.[1]

Methodology:

-

Preparation: Add an excess amount of solid 2-Chloro-n-ethyl-n-propylacetamide to several screw-capped glass vials. Ensure the amount is sufficient to maintain a solid phase throughout the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitation: Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solids.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Sources

A Comprehensive Technical Guide to the Biological Activities of N-Substituted Chloroacetamides

Foreword: The Chloroacetamide Scaffold - A Nexus of Biological Potential

In the landscape of modern chemical biology and drug discovery, certain molecular scaffolds distinguish themselves through their versatility and profound biological implications. The N-substituted chloroacetamide core is one such scaffold. Characterized by a reactive chloroacetyl group appended to a nitrogen atom, these compounds are not merely synthetic intermediates but are potent agents with a diverse and significant range of biological activities. Their utility spans from controlling agricultural pests to combating drug-resistant microbes and targeting malignant cancer cells.[1][2][3]

The reactivity of the C-Cl bond is central to their function, allowing for covalent interactions with biological macromolecules, a mechanism that underpins much of their efficacy.[3][4] This guide provides an in-depth exploration of the primary biological activities associated with N-substituted chloroacetamides: antimicrobial, anticancer, and herbicidal. It is designed for researchers, scientists, and drug development professionals, offering not just a review of their activities but a deeper insight into the causality behind experimental design, detailed protocols for evaluation, and a clear visualization of the underlying molecular mechanisms.

Core Chemistry: Synthesis of the N-Substituted Chloroacetamide Scaffold

The synthesis of N-substituted chloroacetamides is fundamentally an exercise in nucleophilic acyl substitution. The process is robust and widely adaptable for a vast range of primary and secondary amines, allowing for the generation of diverse chemical libraries for screening.[1][5] The core reaction involves the attack of the amine's nucleophilic nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. An acid scavenger, typically a tertiary amine like triethylamine or a mild base such as sodium acetate, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Experimental Protocol: General Synthesis in an Organic Solvent

This protocol describes a standard, widely applicable method for the synthesis of N-substituted chloroacetamides.[1]

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

Chloroacetyl Chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[1]

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)[1]

-

Ice bath, Magnetic stirrer, Round-bottom flask

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the selected amine (1.0 eq) and the base (e.g., Triethylamine, 1.2 eq) in an appropriate volume of anhydrous DCM.

-

Cooling: Place the flask in an ice bath and stir the mixture for 15-20 minutes until the temperature equilibrates to 0-5 °C. This is a critical step to control the exothermic reaction and prevent side product formation.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled, stirred solution over 10-15 minutes. The slow addition is essential to maintain temperature control.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.[1]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[1]

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve the triethylamine hydrochloride salt.[1]

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

-

Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent such as ethanol.[1]

Visualization: Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of N-substituted chloroacetamides.

Section 1: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-substituted chloroacetamides have emerged as a promising class of compounds, demonstrating activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[2][6]

Mechanism of Action

The biological activity of chloroacetamides is closely linked to their chemical structure, particularly the substituents on the phenyl ring which influence properties like lipophilicity.[2][7] Higher lipophilicity often correlates with enhanced activity, as it facilitates the molecule's passage through the phospholipid bilayer of microbial cell membranes.[6]

-

Antibacterial Action: While the exact mechanism can vary, it is believed that the electrophilic chloroacetamide moiety can alkylate crucial bacterial enzymes, such as DNA gyrase and topoisomerase, disrupting DNA replication and transcription and leading to cell death.[8]

-

Antifungal Action: Against fungi, a primary proposed mechanism is the binding of the chloroacetamide derivative to ergosterol, a key component of the fungal plasma membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents.[9][10] Some derivatives may also inhibit essential enzymes like thymidylate synthase, thereby interfering with DNA synthesis.[9]

Data Presentation: Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[11][12]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | >125 | [7] |

| N-(4-bromophenyl)-2-chloroacetamide | Staphylococcus aureus | 62.5 - 125 | [7] |

| N-(4-fluorophenyl)-2-chloroacetamide | Staphylococcus aureus | 62.5 | [7] |

| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | >500 | [7] |

| N-(4-bromophenyl)-2-chloroacetamide | Candida albicans | 250 | [7] |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 | [9][10] |

| N-4-bromophenyl-2-chloroacetamide | Fusarium spp. | 12.5 - 50 | [13] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol outlines the standard method for determining the MIC of a compound against a bacterial or fungal strain.[11][12]

Materials:

-

Test Compound (N-substituted chloroacetamide)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum, standardized to 0.5 McFarland turbidity

-

Microplate reader

Procedure:

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations.[11]

-

Inoculation: Prepare a standardized microbial suspension. Dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL. Add 100 µL of this final inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[11]

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Section 2: Anticancer Activity

The search for novel anticancer agents is a cornerstone of pharmaceutical research. N-substituted chloroacetamides have demonstrated significant cytotoxic activity against a variety of cancer cell lines, with some derivatives showing potential to target cancer stem cells (CSCs), which are implicated in tumor relapse and chemoresistance.[14][15]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to function as covalent inhibitors, alkylating nucleophilic residues like cysteine or histidine in the active sites of key proteins that drive cancer cell proliferation and survival.[3]

-

Enzyme and Pathway Inhibition: A primary mechanism involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in many cancers.[3] By covalently modifying and inactivating kinases within this pathway, these compounds can halt the cell cycle and trigger programmed cell death (apoptosis).

-

Glutathione S-Transferase (GST) Inhibition: Some studies suggest that chloroacetamide derivatives can form conjugates with glutathione. This interaction may lead to the inhibition of GST, an enzyme often overexpressed in cancer cells that plays a role in detoxification and drug resistance.[16]

-

Induction of Apoptosis: Ultimately, the disruption of these critical cellular processes leads to the activation of the intrinsic apoptosis pathway, a key mechanism for many chemotherapeutic drugs.[17]

Data Presentation: In Vitro Cytotoxicity

The potency of an anticancer agent is measured by its half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%.[17]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-chloro-N-(4-phenylthiazol-2-yl)acetamide | Jurkat (T-cell leukemia) | 2.05 | [16][18] |

| 2-chloro-N-(4-phenylthiazol-2-yl)acetamide | MDA-MB-231 (Breast) | 13.91 | [16][18] |

| Representative N-Aryl-2-chloroacetamide | MCF-7 (Breast) | 15.5 ± 2.1 | [17] |

| Representative N-Aryl-2-chloroacetamide | NCI-H460 (Lung) | 22.3 ± 3.5 | [17] |

| Representative N-Aryl-2-chloroacetamide | SF-268 (Glioma) | 18.9 ± 2.8 | [17] |

Note: Data presented are representative examples and will vary based on the specific compound and experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[17][19]

Materials:

-

Human cancer cell lines (e.g., MCF-7, Jurkat)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test Compound and a positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[17]

-

Drug Treatment: Prepare serial dilutions of the test compound and positive control. Treat the cells with these various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[17]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[17]

-

IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability versus the compound concentration and use the resulting dose-response curve to calculate the IC50 value.[17]

Visualization: Intrinsic Apoptosis Signaling Pathway

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.[17]

Section 3: Herbicidal Activity

Chloroacetamides are one of the most widely used classes of herbicides globally, valued for their effectiveness in pre-emergence control of annual grasses and some broadleaf weeds in major crops.[20][21]

Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[22][23] VLCFAs (fatty acids with more than 18 carbons) are essential building blocks for various cellular components, and their disruption is catastrophic for developing seedlings.[24]

-

Target Enzyme: The specific target is the VLCFA elongase complex, particularly the condensing enzyme VLCFA synthase.[22] Chloroacetamides are thought to bind irreversibly, likely via alkylation of a key cysteine residue in the enzyme's active site, thereby blocking the entire elongation process.[22][25]

-

Physiological Effects: The inhibition of VLCFA synthesis prevents the formation of critical lipids and waxes required for cell membrane integrity and the protective cuticle layer. This leads to a failure in shoot development, preventing the weed from emerging from the soil.[22][25] This mechanism is highly effective during the early stages of seedling growth.

Structure-Activity Relationship Insights

The herbicidal efficacy of chloroacetamides is not solely dependent on their chemical reactivity but is also influenced by factors such as lipophilicity, which affects uptake and mobility within the plant.[26][27] Studies have shown that a reduced level of N-alkylating reactivity can correlate with improved herbicidal performance, suggesting a finely tuned balance is required for optimal activity.[26]

Visualization: Inhibition of VLCFA Elongation

Caption: Chloroacetamide herbicides inhibit the first key step of VLCFA synthesis.

Conclusion and Future Perspectives

The N-substituted chloroacetamide scaffold is a testament to how a single, reactive chemical moiety can be leveraged to address a wide array of biological challenges. From protecting crops to fighting life-threatening diseases, the applications are both diverse and impactful. The ability to alkylate biological nucleophiles is a double-edged sword, providing potent efficacy but also necessitating careful optimization to ensure selectivity and minimize off-target effects.

Future research will undoubtedly focus on refining the structure-activity relationships for each application. The synthesis of novel derivatives with tailored pharmacokinetic properties, enhanced target specificity, and reduced toxicity will continue to be a priority. As our understanding of the specific protein targets and molecular pathways deepens, so too will our ability to design the next generation of highly effective and safe chloroacetamide-based agents for medicine and agriculture.

References

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Apec.org. Antimicrobial Susceptibility Testing. [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 447-452. [Link]

-

Böger, P. (2023, August). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

Longdom Publishing. Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

-

Ezra, G., Dekker, J. H., & Stephenson, G. R. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]

-

Hamm, P. C., & Speziale, A. J. Herbicidal Activity and Structure, Relation of Herbicidal Activity to Amide Moiety of N-Substituted α-Chloroacetamides. [Link]

-

Clinical Gate. (2015, February 8). Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. [Link]

-

Khan, A. U., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

-

Božić, D. D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 38-49. [Link]

-

Božić, D. D., et al. (2021, March 17). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

-

Božić, D. D., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 38-49. [Link]

-

Matthes, B., Schmalfuss, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. [Link]

-

Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

-

ScienceRise: Pharmaceutical Science. (2025, February 28). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. [Link]

-

Padhariya, K. N., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research. [Link]

-

ResearchGate. (2025, August 10). Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. [Link]

-

ResearchGate. (2019, December 1). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. [Link]

-

MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

-

Padhariya, K. N., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]

-

SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. [Link]

-

Machado, M. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). [Link]

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. [Link]

-

de Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 565. [Link]

-

ResearchGate. (2024, August 6). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. [Link]

-

Journal of Applied Pharmaceutical Science. (2020, July 4). In vitro anticancer activity screening of Iridaceae plant extracts. [Link]

-

ResearchGate. (2022, August 6). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

-

SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link]

-

Springer Nature Experiments. Screening for Anticancer Activity: Trypan Blue Exclusion Assay. [Link]

-

ResearchGate. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link]

-

Khan, M., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(2), 374. [Link]

-

ResearchGate. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. [Link]

-

Taylor & Francis Online. (2024, June 6). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. [Link]

-

R Discovery. Chloroacetamides Research Articles. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 209-224. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. apec.org [apec.org]

- 13. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. journals.uran.ua [journals.uran.ua]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. wssa.net [wssa.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 26. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Theoretical Studies and Mechanistic Profiling of 2-Chloro-N-ethyl-N-propylacetamide: A Computational and Synthetic Guide

Executive Summary

2-Chloro-N-ethyl-N-propylacetamide (CAS 87814-96-8) is a highly versatile tertiary chloroacetamide. Molecules within this structural class serve dual roles: they are potent agricultural pre-emergence herbicides and critical synthetic intermediates for advanced pharmaceuticals, including 5-HT2C receptor modulators. To fully harness this scaffold, researchers must understand its stereoelectronic properties, reactivity profile, and biological target interactions. This guide synthesizes Density Functional Theory (DFT) principles, quantitative structure-activity relationships (QSAR), and field-proven synthetic methodologies to provide a comprehensive profile of this molecule.

Conformational Dynamics and Stereoelectronic Effects

The structural behavior of chloroacetamides is heavily dictated by their substitution patterns. In primary amides (e.g., 2-chloroacetamide), the lowest-energy conformation is typically stabilized by an intramolecular hydrogen bond between the highly electronegative chlorine atom and the amide N-H protons[1].

However, 2-Chloro-N-ethyl-N-propylacetamide is a tertiary amide , meaning it lacks N-H protons. Consequently, its conformational landscape is governed entirely by different forces:

-

Amide Resonance: The partial double-bond character of the C-N bond restricts rotation, forcing the N-ethyl and N-propyl groups into a planar geometry relative to the carbonyl carbon.

-

Dipole-Dipole Interactions: The molecule must balance the electrostatic repulsion between the carbonyl oxygen (C=O) and the alpha-chlorine (C-Cl).

-

Steric Hindrance: The asymmetrical bulk of the ethyl and propyl chains forces the molecule into specific spatial orientations to minimize steric clash.

Theoretical calculations—typically executed at the B3LYP/6-311++G(d,p) level of theory—reveal that the molecule minimizes electrostatic repulsion by adopting an anti or gauche orientation of the C-Cl bond relative to the carbonyl group, establishing a distinct stereoelectronic profile[1].